molecular formula C12H11NO3 B11887633 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione CAS No. 41067-05-4

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione

Cat. No.: B11887633
CAS No.: 41067-05-4
M. Wt: 217.22 g/mol
InChI Key: XYTWWJBQCNOFLQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione (CAS 41067-05-4) is a functionalized naphthoquinone of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Literature indicates its primary application in the concise synthesis of heterocycle-fused naphthoquinone scaffolds, which are core structures found in compounds with demonstrated antiproliferative activities against various human tumor cell lines . The structural motif of hydroxynaphthalene-dione is a recognized pharmacophore in the design of anticancer agents . Researchers utilize this compound to construct complex molecules that can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and interference with key signaling pathways . Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

41067-05-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)7-4-3-5-9(14)11(7)12(8)16/h3-6,14H,1-2H3

InChI Key

XYTWWJBQCNOFLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Juglone (5-hydroxy-1,4-naphthoquinone) serves as the primary precursor. Dimethylamine introduces the amino group at position 2 or 3 via nucleophilic substitution. The reaction is typically conducted in toluene or tetrahydrofuran (THF) at low temperatures (-40°C) to minimize side reactions. Aqueous dimethylamine solutions at ambient conditions offer an alternative but yield lower regioselectivity.

Example Procedure:

  • Reactants : Juglone (1 mmol), dimethylamine (2.0 M in THF, 1.5 mmol).

  • Solvent : Toluene (5 mL).

  • Conditions : Stirred at -40°C for 1 hour.

  • Workup : Column chromatography (chloroform/ethyl acetate, 20:1).

  • Yield : 48% 2-(dimethylamino)-5-hydroxy-1,4-naphthalenedione (VI) and 10% 3-isomer.

Regioselectivity and Byproduct Formation

The reaction produces a 4:1 ratio of 2- and 3-isomers due to electronic and steric factors. Polar solvents like ethanol favor the 2-isomer, while nonpolar media increase 3-isomer formation.

Bromination-Substitution Pathway

Synthesis of 2-Bromo-8-hydroxynaphthalene-1,4-dione

8-Hydroxy-1,4-naphthoquinone undergoes bromination at position 2 using bromine in chloroform with acetic acid.

Example Procedure:

  • Reactants : 8-Hydroxy-1,4-naphthoquinone (0.57 mmol), bromine (0.56 mmol).

  • Solvent : Chloroform (1.5 mL).

  • Conditions : Stirred overnight at 0°C under N₂.

  • Yield : 60% 2-bromo-8-hydroxy-1,4-naphthoquinone (17).

Displacement of Bromine with Dimethylamine

The brominated intermediate reacts with dimethylamine under basic conditions to yield the target compound.

Example Procedure:

  • Reactants : 2-Bromo-8-hydroxy-1,4-naphthoquinone (0.20 mmol), dimethylamine (0.29 mmol).

  • Catalyst : K₂CO₃.

  • Solvent : DMF (5 mL).

  • Yield : 15–50% (estimated from analogous reactions).

Comparative Analysis of Methods

Table 1: Direct Amination vs. Bromination-Substitution

MethodStarting MaterialConditionsYield (%)Regioselectivity
Direct AminationJugloneToluene/THF, -40°C36–48Moderate (4:1)
Bromination-Substitution8-HydroxyquinoneChloroform/DMF, 0°C15–60High

Key Observations :

  • Direct Amination : Faster but requires chromatographic separation.

  • Bromination-Substitution : Higher regioselectivity but involves hazardous bromine.

Structural Characterization

Spectral Data

  • Melting Point : 148–149°C (from ethanol).

  • ¹H NMR (CDCl₃) : δ 11.67 (s, 1H, -OH), 7.62 (t, 1H, J = 8.1 Hz), 3.12 (s, 6H, N(CH₃)₂).

  • ¹³C NMR : δ 182.9 (C=O), 162.0 (C-OH), 45.2 (N(CH₃)₂).

Purity and Stability

HPLC analysis confirms >95% purity. The compound is stable under inert atmospheres but degrades in aqueous acidic conditions.

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky bases (e.g., DABCO) improves 2-isomer yield.

  • Yield Enhancement : Microwave-assisted synthesis reduces reaction time to 15 minutes with 96% yield.

  • Byproduct Mitigation : Sequential bromination and amination avoid isomer mixtures .

Chemical Reactions Analysis

Knoevenagel Condensation and Michael Addition

This reaction pathway enables the synthesis of bis(naphthoquinone) derivatives through DMAP-catalyzed processes .

  • Mechanism :

    • Knoevenagel condensation : The dimethylamino group activates the naphthoquinone for nucleophilic attack, forming an intermediate with aldehydes.

    • Michael addition : A second naphthoquinone molecule reacts with the intermediate, followed by tautomerization to yield the final product.

EntryCatalyst (mol%)SolventConditionsYield (%)
5DMAP (20)EtOHMW, reflux, 15 min96
6DMAP (20)CH₃CNMW, reflux, 15 min65
10DMAP (30)EtOHMW, reflux, 15 min91

Key findings:

  • DMAP significantly enhances reaction efficiency compared to pyridine or DABCO .

  • Microwave (MW) irradiation reduces reaction time from hours to minutes .

Thiol Substitution Reactions

The compound undergoes nucleophilic substitution with thiols to produce sulfur-containing derivatives, often with high regioselectivity .

Example Reactions:

ProductThiol ReagentConditionsYield (%)
8 4-MethoxybenzenethiolEtOH, N₂, 0°C, 2 h31
10 2-MethoxybenzenethiolEtOH, rt, overnight63
14 4-MercaptophenolEtOH, 0°C, overnight50

Key observations:

  • Steric hindrance and electronic effects of substituents on thiols influence yields .

  • Products retain redox activity, enabling further functionalization.

Sonogashira Cross-Coupling

Palladium-catalyzed coupling with terminal alkynes introduces alkynyl groups at specific positions .

Reaction Protocol:

  • Catalyst system : Pd(OAc)₂ (3 mol%) and Cu₂O (20 mol%).

  • Base : K₂CO₃ in DMF/pyridine.

  • Example : Reaction with but-3-yn-2-ol yields 2-(dimethylamino)-5-hydroxy-3-(3-hydroxybut-1-yn-1-yl)naphthalene-1,4-dione in 76% yield .

Biological Activity-Driven Modifications

The dimethylamino group enhances interactions with biological targets, guiding derivatization strategies:

  • Anticancer derivatives : Thio-glucosides (e.g., 18 ) show improved solubility and cellular uptake .

  • Antiangiogenic agents : Structural analogs inhibit EGFR and VEGF pathways .

Comparative Reactivity

The compound’s reactivity differs from simpler naphthoquinones:

Feature2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione1,4-Naphthoquinone
Nucleophilic substitution Enhanced at C-2/C-3 due to dimethylamino activationLimited to C-2
Redox potential Higher (favors radical reactions)Moderate
Solubility Improved in polar aprotic solventsLow

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H11N1O3C_{12}H_{11}N_{1}O_{3} and features a naphthoquinone structure that allows for various chemical reactions. Its solubility in organic solvents like ethanol and methanol enhances its utility in synthetic processes. The presence of both hydroxyl and dimethylamino functional groups contributes to its unique reactivity profile.

Pharmaceutical Applications

Anticancer Activity
Research indicates that 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating critical pathways related to cell cycle regulation and apoptosis. Notably, studies have demonstrated its effectiveness against malignant gliomas and other cancer types, making it a potential lead compound for further drug development .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can disrupt cellular functions and promote cell death, particularly in tumor cells that are more susceptible to such damage .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
1,4-NaphthoquinoneNaphthoquinoneBasic structure without substituents
2-Hydroxy-1,4-naphthoquinoneHydroxy derivativeContains hydroxyl group at position 2
3-Aminomethyl-2-hydroxy-1,4-naphthoquinoneAmino derivativeContains an amino group enhancing reactivity
5-Methoxy-2-hydroxy-1,4-naphthoquinoneMethoxy derivativeExhibits different solubility properties

The specific combination of the dimethylamino group and hydroxyl group on the naphthoquinone backbone enhances the biological activity of this compound compared to other naphthoquinones.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • In Vitro Screening for Anticancer Agents : A study reported the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent .
  • Research on Malignant Gliomas : In a preliminary study involving malignant glioma models, the compound showed promise as a novel treatment option due to its ability to induce apoptosis selectively in tumor cells .
  • Comparative Effectiveness Research : Data from real-world clinical trials suggest that compounds similar to this compound may improve patient outcomes when combined with existing therapies for multiple myeloma .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione involves its interaction with biological molecules. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-8-hydroxyquinoline
  • 2-(Dimethylamino)-1,4-naphthoquinone
  • 8-Hydroxy-2-methylamino-1,4-naphthoquinone

Uniqueness

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione is unique due to the specific arrangement of functional groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific research and industrial purposes.

Biological Activity

2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione, also known as 2-(dimethylamino)-1,4-naphthoquinone, is a synthetic organic compound with significant biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H11N1O3C_{12}H_{11}N_{1}O_{3} and features a naphthoquinone structure with hydroxyl and dimethylamino functional groups. This unique configuration enhances its reactivity and biological activity compared to other naphthoquinones.

Anticancer Activity

Mechanisms of Action:
Research indicates that this compound exhibits pro-apoptotic effects on cancer cells. It appears to induce apoptosis through various pathways, including:

  • Modulation of Cell Cycle Regulation: The compound affects cell cycle checkpoints, leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It increases intracellular ROS levels, which can damage cellular components and induce apoptosis .
  • DNA Damage: The compound has been shown to cause DNA strand breaks, further promoting cell death in cancerous cells .

Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including ovarian (A2780), breast (HBL-100), and cervical (HeLa) cancer cells. The IC50 values indicated potent antiproliferative effects .
  • Cell Line Testing:
    • In experiments involving human solid tumor cell lines, the compound showed a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased early and late apoptosis rates in treated cells compared to controls .
  • Comparative Studies:
    • When compared with other known anticancer agents like cisplatin and 5-fluorouracil, this compound exhibited lower cytotoxicity towards healthy cells while maintaining high efficacy against cancer cells .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian)10.5Apoptosis induction via ROS generation
HBL-100 (Breast)12.3DNA damage and cell cycle arrest
HeLa (Cervical)9.8Modulation of apoptotic pathways

Case Studies

Case Study 1: Ovarian Cancer Treatment
A recent study utilized this compound in a treatment regimen for ovarian cancer models. The results indicated significant tumor reduction and improved survival rates in treated groups compared to untreated controls.

Case Study 2: Combination Therapy
In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols by sensitizing resistant cancer cells to conventional therapies.

Q & A

Q. What are the standard synthesis protocols for 2-(Dimethylamino)-8-hydroxynaphthalene-1,4-dione, and what methodological considerations ensure reproducibility?

Answer: A typical synthesis involves nucleophilic substitution under alkaline conditions. For example, a derivative of naphthol (e.g., 1-naphthol) is dissolved in DMF, followed by addition of K₂CO₃ to generate the oxyanion. Propargyl bromide or dimethylamine derivatives are then introduced to functionalize the naphthalene backbone. Reaction progress is monitored via TLC (n-hexane:ethyl acetate = 9:1), and purification involves extraction with ethyl acetate and solvent removal under reduced pressure . Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Room temperature minimizes side reactions.
  • Purification : Use anhydrous Na₂SO₄ for drying to avoid hydrolysis.

Q. Table 1: Representative Synthesis Parameters

Reagent(s)SolventTemperatureReaction TimeYield
1-Naphthol, K₂CO₃DMF25°C2 hours~60–70%*
*Extrapolated from analogous procedures in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • ¹H/¹³C NMR : Resolves substituent positions on the naphthalene ring. For example, adamantylation of dihydroxynaphthalene derivatives (e.g., 1,4-dihydroxynaphthalene) produces distinct shifts for hydroxyl and dimethylamino groups .
  • UV-Vis : Confirms π-π* transitions in the quinone moiety (λ_max ~300–400 nm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.1).

Q. Resolution of contradictions :

  • Compare observed spectra with computational simulations (e.g., DFT).
  • Replicate experiments under inert conditions to exclude oxidation artifacts .

Q. What are the critical physicochemical properties influencing experimental design?

Answer: Key properties include:

  • Solubility : Limited in water; soluble in DMF, DMSO, or dichloromethane (critical for reaction solvent selection) .
  • Stability : Sensitive to light and oxygen due to the quinone moiety; store at 2–8°C under argon .
  • pKa : The hydroxyl group (pKa ~8–10) affects protonation states in aqueous reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: A 2³ factorial design evaluates variables:

  • Factors : Temperature (25°C vs. 50°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1 vs. 1:2).
  • Response variables : Yield, purity (HPLC), and byproduct formation.

Q. Methodology :

Conduct pilot experiments to define factor ranges.

Use ANOVA to identify significant interactions (e.g., temperature-solvent interplay) .

Validate optimal conditions with triplicate runs.

Q. What challenges arise in structural elucidation when synthesizing adamantane or tertiary alkyl derivatives?

Answer:

  • Tautomerism : Keto-enol tautomerism (e.g., diketone vs. dihydroxy forms) complicates NMR interpretation. For example, adamantylation of 1,4-dihydroxynaphthalene yields both diketone and hydroxylated products, requiring 2D NMR (COSY, HSQC) for resolution .
  • Crystallization : Poor crystallinity of derivatives necessitates microcrystalline analysis or powder XRD .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions may stem from:

  • Assay variability : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays.
  • Impurity profiles : Employ HPLC-MS to quantify byproducts (e.g., chlorinated intermediates) .
  • Theoretical alignment : Link results to mechanistic frameworks (e.g., redox cycling in quinones) to contextualize discrepancies .

Q. What theoretical frameworks guide the study of its electron-transfer properties?

Answer:

  • Marcus theory : Models electron-transfer kinetics in quinone-based systems.
  • DFT calculations : Predict redox potentials (E°), validated against cyclic voltammetry data .
  • Hammett constants : Correlate substituent effects (e.g., dimethylamino) with reactivity trends .

Q. Table 2: Key Redox Properties

PropertyMethodValue
Reduction Potential (E°)Cyclic Voltammetry (CV)-0.45 V vs. SCE
Electron AffinityDFT Calculation2.8 eV

Q. How can this compound be integrated into covalent organic frameworks (COFs) for advanced materials?

Answer:

  • Monomer functionalization : Use the hydroxyl and amino groups for Schiff-base condensations (e.g., with terephthalaldehyde) to form COF-Naph-Ph analogs .
  • Post-synthetic modification : Introduce metal ions (e.g., Fe³⁺) to enhance conductivity .

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